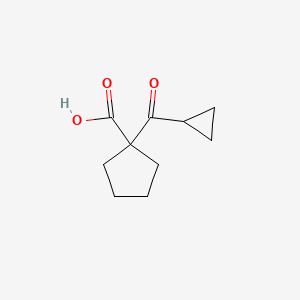
acetic acid;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc acetic acid, commonly known as zinc acetate, is a chemical compound with the formula Zn(CH₃CO₂)₂. It typically occurs as a dihydrate, Zn(CH₃CO₂)₂·2H₂O, and is a colorless solid. Zinc acetate is widely used in various fields, including medicine, industry, and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc acetate can be synthesized through several methods:
Reaction of Zinc Metal with Acetic Acid: This is a typical reaction between a metal and a weak acid, resulting in the production of zinc acetate and the release of hydrogen gas. [ \text{Zn} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2 ]
Reaction of Zinc Oxide with Acetic Acid: This method involves reacting zinc oxide with acetic acid to produce zinc acetate. [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]
Reaction of Zinc Carbonate with Acetic Acid: Zinc carbonate reacts with acetic acid to form zinc acetate. [ \text{ZnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, zinc acetate is often produced by dissolving powdered zinc oxide or zinc hydroxide in aqueous acetic acid solution. The solution is then evaporated to oversaturation, gradually cooled, and held for several hours to form zinc acetate crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc acetate undergoes various chemical reactions, including:
Acid-Base Reactions: Zinc acetate can react with strong acids and bases to form corresponding salts and water.
Redox Reactions: Zinc acetate can participate in redox reactions, especially in the presence of reducing agents.
Substitution Reactions: Zinc acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Zinc Chloride: Formed when zinc acetate reacts with hydrochloric acid.
Zinc Hydroxide: Formed when zinc acetate reacts with sodium hydroxide.
Applications De Recherche Scientifique
Zinc acetate has numerous applications in scientific research:
Chemical Synthesis: It is used as a catalyst or intermediate in various organic synthesis reactions.
Biological Research: Zinc acetate is used in studies related to enzyme functions and protein synthesis.
Medical Applications: It is used in lozenges for treating the common cold, as a dietary supplement, and in the treatment of Wilson’s disease
Industrial Applications: Zinc acetate is used in the production of polymers, as a dye mordant, and as a plating inhibitor in power plants.
Mécanisme D'action
Zinc acetate exerts its effects through several mechanisms:
Enzyme Activation: Zinc ions from zinc acetate can activate various enzymes involved in metabolic processes.
Protein Synthesis: Zinc acetate plays a crucial role in protein synthesis by stabilizing the structure of proteins and nucleic acids.
Immune System Modulation: Zinc acetate boosts the immune system by enhancing the function of immune cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Chloride: Similar to zinc acetate, zinc chloride is used in various industrial and medical applications.
Copper(II) Acetate: Another acetate salt used in similar applications but with different properties due to the presence of copper.
Basic Beryllium Acetate: Similar in structure but used in different applications due to the presence of beryllium.
Uniqueness of Zinc Acetate
Zinc acetate is unique due to its multifunctional catalytic properties, low toxicity, and wide range of applications in both organic synthesis and medical treatments .
Propriétés
Formule moléculaire |
C2H4O2Zn |
|---|---|
Poids moléculaire |
125.4 g/mol |
Nom IUPAC |
acetic acid;zinc |
InChI |
InChI=1S/C2H4O2.Zn/c1-2(3)4;/h1H3,(H,3,4); |
Clé InChI |
DBJUEJCZPKMDPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(3-fluoroazetidin-1-yl)-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8504070.png)
![1-(2,3-Dichlorophenyl)-4-[2-(oxiran-2-yl)ethyl]piperazine](/img/structure/B8504075.png)



![2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B8504108.png)




